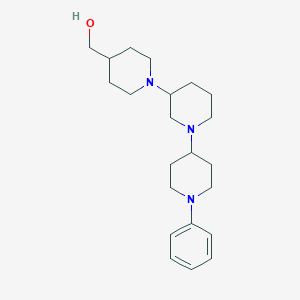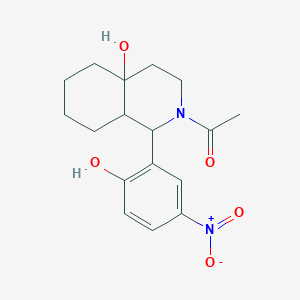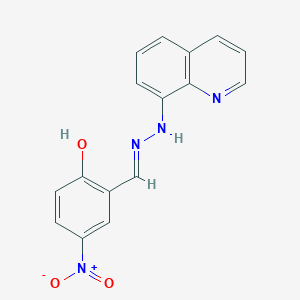
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol, also known as PTM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. PTM belongs to the class of piperidine derivatives and has been extensively studied for its potential use in various fields such as medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of (1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol is not fully understood. However, it has been reported to act as an agonist of the μ-opioid receptor, which is involved in pain management. This compound has also been reported to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to exhibit anti-tumor properties in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound can be used as a chiral building block in the synthesis of various compounds. However, this compound has several limitations. It is relatively unstable and can decompose under certain conditions. This compound also has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of this compound. Further research is also needed to fully understand the potential use of this compound in medicine and biochemistry.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been extensively studied for its potential use in various fields such as medicine and biochemistry. This compound has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for the study of this compound, including the development of this compound derivatives and the study of its mechanism of action.
Métodos De Síntesis
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol can be synthesized by the reaction between 1-phenyl-1,3,4,6-tetrahydropyridine-2-carboxylic acid and formaldehyde in the presence of sodium borohydride. This method is reported to yield a high purity and yield of this compound.
Aplicaciones Científicas De Investigación
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol has been studied for its potential use in various fields such as medicine and biochemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use as a chiral building block in the synthesis of various compounds.
Propiedades
IUPAC Name |
[1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c26-18-19-8-13-24(14-9-19)22-7-4-12-25(17-22)21-10-15-23(16-11-21)20-5-2-1-3-6-20/h1-3,5-6,19,21-22,26H,4,7-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALSVCDMJCZULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=CC=CC=C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6091106.png)

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6091115.png)
![1-[3-(4-bromo-2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B6091122.png)
![2-[1-(2-ethoxybenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6091128.png)
![5-{[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6091135.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B6091139.png)
![methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6091151.png)
![1-{2-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6091166.png)

![1-(5-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6091184.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6091192.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(4-pyridinylthio)acetamide](/img/structure/B6091198.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6091199.png)
